molecular formula C31H42N4O B12378707 BChE-IN-31

BChE-IN-31

Cat. No.: B12378707
M. Wt: 486.7 g/mol
InChI Key: PHUHOIDFUZYNAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of BChE-IN-31 may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

BChE-IN-31 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .

Scientific Research Applications

BChE-IN-31 has a wide range of scientific research applications, including:

Mechanism of Action

BChE-IN-31 exerts its effects by selectively inhibiting butyrylcholinesterase, an enzyme that hydrolyzes esters of choline. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and other substrates. This inhibition leads to a decrease in the aggregation of amyloid-beta peptide, thereby reducing neurotoxicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BChE-IN-31 is unique due to its high selectivity for butyrylcholinesterase over acetylcholinesterase, making it a valuable tool for studying the specific inhibition of butyrylcholinesterase. Its ability to inhibit the aggregation of amyloid-beta peptide further distinguishes it from other cholinesterase inhibitors .

Properties

Molecular Formula

C31H42N4O

Molecular Weight

486.7 g/mol

IUPAC Name

6-[7-[4-(2-phenylethyl)piperazin-1-yl]heptyl]-2,3,4,5-tetrahydroazepino[4,3-b]indol-1-one

InChI

InChI=1S/C31H42N4O/c36-31-30-27-14-7-8-15-28(27)35(29(30)16-11-18-32-31)20-10-3-1-2-9-19-33-22-24-34(25-23-33)21-17-26-12-5-4-6-13-26/h4-8,12-15H,1-3,9-11,16-25H2,(H,32,36)

InChI Key

PHUHOIDFUZYNAU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N2CCCCCCCN4CCN(CC4)CCC5=CC=CC=C5)C(=O)NC1

Origin of Product

United States

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